N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study by Hassan et al. (2014) discusses the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer research Hassan, Hafez, & Osman, 2014.
Antimicrobial and Antiviral Activities
Fandaklı et al. (2012) explored the synthesis of 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activity, demonstrating that certain compounds, especially Mannich bases, showed good activity against microorganisms compared to ampicillin Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012.
Antitumor Activities
Riyadh (2011) reported on the synthesis of novel N-arylpyrazole-containing enaminones and their derivatives, with some showing cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of 5-fluorouracil Riyadh, 2011.
Cardiovascular Applications
Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, identifying compounds with significant coronary vasodilating and antihypertensive activities, suggesting potential applications in cardiovascular disease management Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980.
Mechanism of Action
Target of Action
The compound N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide belongs to the class of triazolo[1,5-a]pyrimidines . Triazolo[1,5-a]pyrimidines are known to interact with a variety of enzymes and receptors in the biological system . They have been reported to show versatile biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Mode of Action
Triazolo[1,5-a]pyrimidines, in general, are known to bind readily in the biological system with a variety of enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Triazolo[1,5-a]pyrimidines have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, their antifungal and antibacterial properties suggest that they may interfere with the growth and replication pathways of fungi and bacteria .
Result of Action
Given the broad range of biological activities exhibited by triazolo[1,5-a]pyrimidines, it can be inferred that this compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-8-21-14(16(23)17-9)13(19-20-21)15(22)18-10(2)11-4-6-12(24-3)7-5-11/h4-8,10H,1-3H3,(H,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIKEFSCAVFTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC(C)C3=CC=C(C=C3)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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